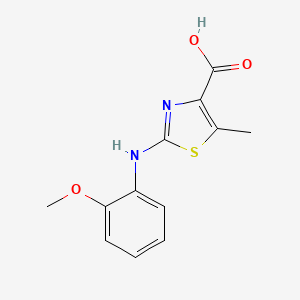

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid

Beschreibung

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (CAS: 1551841-28-1) is a thiazole derivative with a methoxy-substituted phenylamino group at position 2 and a methyl group at position 5 of the thiazole ring. Structurally, it shares homology with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and urate-lowering agents like febuxostat, suggesting dual pharmacological utility .

Eigenschaften

IUPAC Name |

2-(2-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-5-3-4-6-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXGYIXWAULARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Construction via Cyclization

The core thiazole ring is commonly synthesized by cyclization reactions involving α-haloketones or α-haloesters with thioamide or thiourea derivatives. This approach is well documented for related methylthiazole-5-carboxylates.

- Starting Materials: Alkyl 4-(halo)-2-chloroacetoacetates or α-haloketones.

- Cyclization Agents: Thioacetamide or thiourea derivatives.

- Reaction Conditions: Typically conducted in polar aprotic solvents such as acetonitrile with a base (amine) catalyst to promote cyclization and dehydration steps.

Example: An improved process involves reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of triethylamine, yielding alkyl 4-halomethyl-2-methylthiazole-5-carboxylates through cyclization followed by dehydration without strong acid catalysis.

Detailed Synthetic Route Example

Research Findings and Optimization Data

- Yield: Cyclization steps typically achieve yields of 70–85% depending on reagent purity and reaction control.

- Purity: Final compound purity >95% is achievable via recrystallization or reverse-phase HPLC.

- Reaction Time: Cyclization requires 1–3 hours; substitution and hydrolysis steps vary from 2–6 hours depending on conditions.

- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic substitution efficiency; ethanol is preferred for greener synthesis.

- Base Selection: Triethylamine is preferred for cyclization; potassium carbonate is optimal for substitution reactions.

Comparative Table of Preparation Methods

| Method Aspect | Cyclization with Thioacetamide | Alternative Amination Route | Ester Hydrolysis |

|---|---|---|---|

| Starting Material | Alkyl 4-(halo)-2-chloroacetoacetate | Preformed thiazole intermediate | Esterified thiazole carboxylate |

| Key Reagents | Thioacetamide, triethylamine | 2-Methoxyaniline, K2CO3 | Acid/base aqueous solutions |

| Solvent | Acetonitrile | Ethanol or DMF | Water/ethanol mixtures |

| Reaction Conditions | Room temp to mild heat | Reflux or 60–80°C | Mild heating (40–60°C) |

| Yield Range | 70–85% | 60–80% | 80–90% |

| Purification | Recrystallization, chromatography | Chromatography | Recrystallization |

Notes on Analytical Verification

- NMR Spectroscopy: Confirms thiazole ring and substitution pattern; characteristic chemical shifts for thiazole C-H and aromatic protons.

- Mass Spectrometry: Confirms molecular weight (approx. 278 g/mol for 2-(2-methoxyphenylamino)-5-methylthiazole-4-carboxylic acid).

- Elemental Analysis: Validates purity and composition.

- HPLC: Used for purity assessment and batch consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.

Biological Research: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group can form hydrogen bonds and π-π interactions with target proteins, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Pharmacological Activities

Key Observations :

- Substituent Position: The position of the phenylamino group (e.g., 2-methoxy vs. 3-chloro) significantly impacts electronic properties and binding affinity. For example, the 2-methoxy group in the parent compound may enhance XOD inhibition through hydrogen bonding, whereas bulkier groups like trifluoromethyl (in 1549447-16-6) could improve lipid solubility but reduce bioavailability .

- Biological Activity : Only the parent compound (1551841-28-1) and its dimethoxy analog (compound B in ) have demonstrated explicit anti-inflammatory and XOD inhibitory activities. Other analogs, such as the 3-chloro derivative, are structurally similar to antitubercular agents (e.g., ’s bromoacetamido derivative) but lack direct activity data .

Physicochemical Properties

Notes:

Biologische Aktivität

2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid features a thiazole ring substituted with a methoxyphenylamino group and a carboxylic acid moiety. This unique arrangement of functional groups is believed to contribute significantly to its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. The presence of the thiazole ring is crucial for cytotoxic activity, as demonstrated in Table 1.

Case Study : In a recent study involving the compound's effect on MCF-7 cells, it was observed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth was evaluated against several strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | Current Study |

| Escherichia coli | TBD | Current Study |

Research Findings : In vitro tests revealed that the compound exhibited significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole compounds has been well-documented. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Findings : The results indicated a dose-dependent reduction in cytokine levels, suggesting that the compound may modulate inflammatory pathways effectively.

The biological activity of 2-(2-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with specific receptors or proteins implicated in cell signaling pathways.

- Oxidative Stress Reduction : Its antioxidant properties could play a role in mitigating oxidative stress-related damage in cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.